N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophen scaffold linked to a 2-hydroxypropyl chain and a 4-fluoro-3-methylbenzenesulfonamide moiety. This structure combines aromatic heterocyclic and sulfonamide functionalities, which are common in bioactive molecules due to their metabolic stability and ability to engage in hydrogen bonding . The benzo[b]thiophen core is notable for its electron-rich aromatic system, which can influence pharmacokinetic properties such as lipophilicity and membrane permeability . The sulfonamide group enhances solubility and provides a site for intermolecular interactions, critical for binding to biological targets like enzymes or receptors .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c1-12-9-14(7-8-15(12)19)25(22,23)20-11-18(2,21)17-10-13-5-3-4-6-16(13)24-17/h3-10,20-21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOONQUMAMIBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the hydroxypropyl group, and the sulfonamide formation. Common synthetic routes include:
Formation of Benzo[b]thiophene Core: This can be achieved through a Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkylating agents.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide moiety can be reduced to form corresponding amines.
Substitution: The benzo[b]thiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzo[b]thiophene derivatives.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[b]thiophen Cores
Compounds sharing the benzo[b]thiophen moiety, such as those in (e.g., diethyl/dipropyl/dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonates), highlight the impact of substituents on physical and chemical properties:
- Substituent Effects : Replacing the sulfonamide group in the target compound with ester groups (e.g., diethyl or dipropyl malonates) reduces polarity, leading to lower melting points (92–127°C vs. the target compound’s likely higher melting point due to hydrogen bonding from the sulfonamide and hydroxy groups) .
- Synthetic Yields : The target compound’s synthesis likely involves sulfonamide coupling steps, whereas ’s derivatives were obtained via Q-catalyzed reactions with yields of 75–82%, suggesting comparable efficiency .
Sulfonamide Derivatives with Fluorinated Aromatic Systems
and describe sulfonamide-containing compounds with fluorophenyl groups, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones and bicalutamide-related substances:
- Tautomerism : Like the triazole-thiones in , the target compound’s hydroxypropyl group may participate in tautomeric equilibria, though spectral data (e.g., absence of νS-H in IR) would confirm dominance of a specific form .
- Metabolic Stability: The 4-fluoro-3-methylbenzenesulfonamide group in the target compound may confer resistance to oxidative metabolism compared to non-fluorinated analogues, as seen in ’s bicalutamide derivatives .
Data Table: Key Properties of Target Compound and Analogues
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis may resemble ’s use of nucleophilic substitutions (e.g., coupling sulfonyl chlorides with amines) and cyclization under basic conditions .
- Bioactivity Correlations: Fluorinated sulfonamides, as in the target compound, often exhibit enhanced binding to hydrophobic enzyme pockets compared to non-fluorinated analogues, as seen in kinase inhibitors .
- Spectroscopic Consistency : The absence of νC=O in the target compound’s IR spectrum (if confirmed) would align with ’s triazole derivatives, distinguishing it from ester-containing analogues .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide functional group, which is commonly associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The structural components of this compound, including the benzo[b]thiophene moiety and the presence of fluorine, contribute significantly to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.5 g/mol. The structure includes:
- Benzo[b]thiophene moiety : Known for its biological activity.
- Hydroxypropyl group : Enhances solubility and potential interactions.
- Fluorine substitution : Increases lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Serotonin Receptors : It has been shown to interact with the 5-HT1A serotonin receptors, which are involved in mood regulation and anxiety pathways. This interaction suggests potential applications in treating mood disorders.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its efficacy against various bacterial strains, making it a candidate for further research in antibiotic development.
Anti-inflammatory Properties
Research has demonstrated that compounds containing similar structural features can inhibit inflammatory pathways. The presence of the sulfonamide group may contribute to this effect by modulating immune responses and cytokine production.
Anticancer Potential
In vitro studies have shown that structurally related compounds possess cytotoxic effects against cancer cell lines, including breast and glioblastoma cells. These findings highlight the potential of this compound as a lead compound in anticancer drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Benzothiophene core, pyrazole substitution | Anti-inflammatory, analgesic |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Similar benzothiophene structure with bromine | Antimicrobial, anticancer |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Chlorine substitution on benzothiazole | Antibacterial, antifungal |
This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other similar compounds.
In Vitro Studies
Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds derived from similar structures were tested for their ability to induce apoptosis in glioblastoma multiforme cells. Morphological changes indicative of apoptosis were observed at low concentrations (nanomolar range), suggesting potent antitumor activity .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and biodistribution of related compounds. These studies indicated rapid clearance from the bloodstream and significant accumulation in target tissues, which is crucial for evaluating therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
